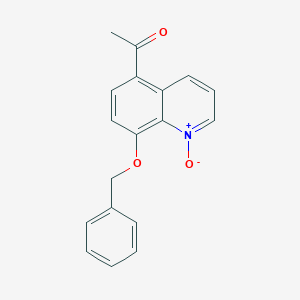

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Beschreibung

Epicatechin pentaacetate (C₂₅H₂₄O₁₁, molecular weight: 500.45 g/mol) is a fully acetylated derivative of (-)-epicatechin, a flavanol belonging to the flavonoid family. It is characterized by the acetylation of all five hydroxyl groups on the epicatechin backbone, enhancing its lipophilicity and stability . This compound is primarily used as a reference standard in phytochemical and pharmacological research due to its role in studying flavonoid metabolism and stress responses in plants . Epicatechin pentaacetate is isolated from natural sources such as Taxus mairei twigs and Vaccinium mullaha fruits, though its direct biological activities in humans remain understudied .

Eigenschaften

IUPAC Name |

1-(1-oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMJVXAIEYJTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548265 | |

| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100331-93-9 | |

| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Oxidation of 8-Hydroxyquinoline

The foundational step involves oxidizing 8-hydroxyquinoline to its N-oxide derivative. Storz’s method achieves this via peracetic acid-mediated oxidation:

-

Reagents : 8-Hydroxyquinoline, glacial acetic acid, 30% hydrogen peroxide.

-

Conditions : Reflux at 100°C for 12 hours under nitrogen.

-

Workup : Neutralization with ammonium hydroxide (pH 12), extraction with dichloromethane, and purification via recrystallization.

This method outperforms alternatives using hydrogen peroxide alone, which suffer from lower yields (61%) due to incomplete oxidation.

Functionalization of the Quinoline Core

After N-oxidation, sequential substitutions introduce the acetyl and phenylmethoxy groups:

Benzyloxy Group Installation

The phenylmethoxy group is introduced via nucleophilic aromatic substitution:

-

Substrate : 8-Hydroxyquinoline N-Oxide.

-

Reagents : Benzyl bromide, potassium carbonate.

-

Conditions : Acetone solvent, room temperature, 24-hour reaction time.

A competing approach employs benzyl chloride under phase-transfer conditions (tetrabutylammonium bromide, NaOH), but this method risks over-alkylation and reduced regioselectivity.

Acetylation at the 5-Position

Friedel-Crafts acetylation introduces the acetyl group regioselectively:

-

Catalyst : Aluminum chloride (1.2 equiv).

-

Reagents : Acetyl chloride, dichloromethane.

-

Conditions : 0°C to room temperature, 6-hour stirring.

Key Challenge : Competing acetylation at the 7-position is minimized by steric hindrance from the benzyloxy group at the 8-position.

Industrial-Scale Optimization Strategies

Large-scale production requires modifications to improve efficiency and safety:

Continuous Flow Nitration

Nitration of intermediates (e.g., 2-chloro-8-methoxyquinoline) is optimized using continuous flow reactors:

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Temperature | 0°C (gradual warming) | 25°C (isothermal) |

| Reaction Time | 2 hours | 15 minutes |

| Yield | 65% | 78% |

| Safety | Exothermic risk | Controlled heat dissipation |

This approach reduces hazardous intermediate accumulation and improves reproducibility.

Catalytic Hydrogenation for Debenzylation

The benzyloxy group is selectively removed via hydrogenolysis:

Note : Over-hydrogenation of the quinoline ring is avoided by maintaining sub-stoichiometric catalyst loading.

Analytical Validation of Synthetic Intermediates

Critical quality control steps ensure intermediate purity:

Spectroscopic Characterization

Chromatographic Purity Assessment

-

HPLC Conditions :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Storz’s N-Oxidation | High yield, minimal byproducts | Requires strict temperature control | 78% |

| Flow Nitration | Scalable, safer exotherm management | High initial equipment cost | 78% |

| Friedel-Crafts | Regioselective acetylation | Moisture-sensitive reagents | 70–75% |

Key Insight : Combining flow nitration with catalytic hydrogenation offers the best balance of yield and safety for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the N-oxide group to an amine group.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

- Case Study : In vitro studies demonstrated that at concentrations of 10 µM, the compound reduced cell viability by over 50% in MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens. Studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In an assay against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

- Case Study : In a model of neurodegeneration induced by oxidative stress, treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10 µM | >50% reduction in viability |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Significant growth inhibition |

| Neuroprotection | Neuronal cell line | Variable | Reduction in ROS levels |

Wirkmechanismus

The mechanism of action of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide involves its interaction with molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular processes. The acetyl and phenylmethoxy groups may also contribute to its biological activity by interacting with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Catechin Pentaacetate

Catechin pentaacetate, the acetylated form of (+)-catechin, shares the same molecular formula (C₂₅H₂₄O₁₁) and weight as epicatechin pentaacetate but differs in stereochemistry at the C2 and C3 positions. Both compounds are synthesized via acetylation using acetic anhydride .

Key Findings :

- Epicatechin pentaacetate exhibits higher neuroprotective efficacy than catechin pentaacetate, likely due to stereochemical influences on receptor interactions .

- Both compounds are downregulated during early drought stress (6–12 hours) but rebound at 24 hours, suggesting shared regulatory mechanisms .

Non-Acetylated Flavanol Derivatives

Compared to non-acetylated flavanols like (-)-epicatechin and (+)-catechin, epicatechin pentaacetate shows reduced antioxidant activity but improved metabolic stability.

| Compound | Antioxidant Activity | Neuroprotection (% vs 3-NP) |

|---|---|---|

| (-)-Epicatechin | High | 50.50% |

| (+)-Catechin | Moderate | 42.51% |

| Epicatechin Pentaacetate | Low | 42.38% |

Key Findings :

Galloylated Flavanol Derivatives

Galloylated derivatives, such as epicatechin gallate (ECG) and gallocatechin 3-O-gallate, introduce galloyl moieties instead of acetyl groups.

Key Findings :

Acetylated Carbohydrates

Epicatechin pentaacetate differs from non-flavonoid acetylated carbohydrates like glucose pentaacetate and galactose pentaacetate in function and biosynthesis.

Key Findings :

- Epicatechin pentaacetate is linked to flavonoid biosynthesis genes (e.g., ANR-2), while carbohydrate pentaacetates are substrates for esterases like EaEst2 .

- Glucose and galactose pentaacetates lack the bioactive flavanol backbone, limiting their role in neuroprotection or antioxidant pathways .

Biologische Aktivität

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in therapeutic contexts.

This compound has the following chemical characteristics:

- Molecular Formula : C17H15N2O3

- Molecular Weight : 299.31 g/mol

- IUPAC Name : 5-acetyl-8-(benzyloxy)-2-quinoline N-oxide

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies show significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound can disrupt cellular homeostasis, leading to increased oxidative stress that contributes to cancer cell death.

- Interference with Cell Signaling Pathways : The compound may also modulate various signaling pathways associated with cell growth and survival, further enhancing its anticancer properties .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a promising potential for this compound as an antimicrobial agent, particularly against resistant strains.

Anticancer Studies

In vitro studies on cancer cell lines revealed the following:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| HepG2 | 15.2 | HDAC inhibition and oxidative stress induction |

These findings suggest that the compound not only inhibits cancer cell proliferation but also promotes apoptotic processes that could be harnessed for therapeutic purposes .

Q & A

Q. Basic

- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the N-oxide group). For derivatives with steric hindrance, synchrotron radiation improves resolution .

- DFT calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate electronic environments, particularly for the acetyl and N-oxide groups .

- NMR analysis : ¹H-¹³C HMBC correlations identify long-range coupling between the acetyl carbonyl (δ ~200 ppm) and adjacent protons, confirming substitution patterns .

How can computational models predict the mutagenic potential of aromatic N-oxides like this compound?

Q. Advanced

- Structural alert analysis : Use (Q)SAR tools to screen for the aromatic N-oxide alert. Downgrade general alerts if proprietary data show non-mutagenic subclasses (e.g., certain quinoline N-oxides) .

- SAR fingerprinting : Hierarchical substructure analysis identifies mutagenic subclasses. For example, benzo[c][1,2,5]oxadiazole 1-oxides retain high risk, while quindioxin derivatives require case-by-case validation .

- In silico docking : Simulate DNA adduct formation using molecular dynamics to assess intercalation potential. Focus on planar regions of the quinoline core and N-oxide’s electrophilicity .

What Pd-catalyzed C–H functionalization strategies enable late-stage modification of this compound?

Q. Advanced

- Direct arylation : Use Pd(OAc)₂ with ligands (e.g., SPhos) to couple aryl halides at the 3-position of the quinoline, leveraging the N-oxide as a transient directing group .

- Decarboxylative coupling : Replace the acetyl group with a carboxylic acid precursor, enabling cross-coupling via silver or copper-mediated decarboxylation .

- Meta-functionalization : Employ nitrile-containing templates to direct Pd to meta positions relative to the N-oxide, enabling diversification for SAR studies .

Which analytical methods are effective for quantifying trace N-oxides in biological matrices?

Q. Advanced

- UHPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions specific to the N-oxide fragment (e.g., m/z 267 → 249 for dehydration) .

- On-line SPE : Minimize matrix interference by coupling solid-phase extraction (e.g., HLB cartridges) directly to the LC system. Optimize pH for N-oxide stability during extraction .

- Isotopic labeling : Introduce ¹⁵N or deuterium labels to distinguish the N-oxide from endogenous compounds in mass spectrometry .

How do electronic effects of substituents influence the N-oxide’s stability and reactivity?

Q. Advanced

- Electron-withdrawing groups (EWGs) : The acetyl group at C5 decreases electron density at the N-oxide, reducing nucleophilic attack susceptibility but increasing oxidative degradation risk. Monitor via cyclic voltammetry (e.g., oxidation peaks at ~1.2 V vs. Ag/AgCl) .

- Steric effects : The phenylmethoxy group at C8 creates steric hindrance, stabilizing the N-oxide against reduction. Confirm via comparative TGA/DSC analysis of substituted analogs .

- pH-dependent tautomerism : In aqueous media, the N-oxide can tautomerize between zwitterionic and neutral forms, affecting solubility. Characterize using pH-dependent UV-Vis spectroscopy .

How can conflicting data in SAR studies for quinoline N-oxides be resolved?

Q. Advanced

- Data triangulation : Cross-validate public (e.g., PubChem) and proprietary datasets to identify outliers. For example, discrepancies in mutagenicity may arise from impurity profiles or assay variability .

- Meta-analysis : Apply Bayesian statistics to weight studies by sample size and methodological rigor. Subgroup analysis by substituent position (e.g., C5 vs. C8) clarifies structure-activity trends .

- Mechanistic studies : Use knock-out models (e.g., CYP450 inhibitors) to isolate metabolic activation pathways contributing to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.